molecular formula C10H11ClO3 B13099016 (R)-3-(3-Chlorophenoxy)butanoic acid

(R)-3-(3-Chlorophenoxy)butanoic acid

Katalognummer: B13099016
Molekulargewicht: 214.64 g/mol
InChI-Schlüssel: AHQBODRAYUTJOX-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-3-(3-Chlorophenoxy)butanoic acid is an organic compound with the molecular formula C10H11ClO3 It is a chiral molecule, meaning it has a non-superimposable mirror image

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Chlorophenoxy)butanoic acid typically involves the reaction of 3-chlorophenol with an appropriate butanoic acid derivative. One common method is the esterification of 3-chlorophenol with ®-3-hydroxybutanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process.

Industrial Production Methods

Industrial production of ®-3-(3-Chlorophenoxy)butanoic acid may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity ®-3-(3-Chlorophenoxy)butanoic acid.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-(3-Chlorophenoxy)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of 3-(3-chlorophenoxy)butanoic acid derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 3-(3-chlorophenoxy)butanol or other reduced derivatives.

    Substitution: Formation of 3-(3-hydroxyphenoxy)butanoic acid or 3-(3-aminophenoxy)butanoic acid.

Wissenschaftliche Forschungsanwendungen

®-3-(3-Chlorophenoxy)butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ®-3-(3-Chlorophenoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-3-(3-Chlorophenoxy)butanoic acid: The enantiomer of ®-3-(3-Chlorophenoxy)butanoic acid, with similar chemical properties but different biological activities.

    3-(4-Chlorophenoxy)butanoic acid: A structural isomer with the chlorine atom in a different position on the phenyl ring.

    3-(3-Bromophenoxy)butanoic acid: A halogen-substituted analog with bromine instead of chlorine.

Uniqueness

®-3-(3-Chlorophenoxy)butanoic acid is unique due to its specific chiral configuration and the presence of the chlorine atom on the phenyl ring. This configuration can result in distinct biological activities and interactions compared to its enantiomers and structural isomers.

Eigenschaften

Molekularformel

C10H11ClO3

Molekulargewicht

214.64 g/mol

IUPAC-Name

(3R)-3-(3-chlorophenoxy)butanoic acid

InChI

InChI=1S/C10H11ClO3/c1-7(5-10(12)13)14-9-4-2-3-8(11)6-9/h2-4,6-7H,5H2,1H3,(H,12,13)/t7-/m1/s1

InChI-Schlüssel

AHQBODRAYUTJOX-SSDOTTSWSA-N

Isomerische SMILES

C[C@H](CC(=O)O)OC1=CC(=CC=C1)Cl

Kanonische SMILES

CC(CC(=O)O)OC1=CC(=CC=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.